

Technical Guide: Solubility Profile of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B189678

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is fundamental for its application in synthesis, purification, formulation development, and biological screening. Poor solubility can be a significant hurdle, affecting bioavailability and the reliability of in-vitro assays. This technical guide provides a summary of the available solubility information for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** and presents a detailed, generalized protocol for its experimental determination.

It is important to note that as of the date of this document, specific quantitative experimental solubility data (e.g., mg/mL or mol/L at various temperatures) for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** is not readily available in the public domain. The information presented herein is based on qualitative descriptions from synthetic procedures and established methodologies for solubility determination.

Physicochemical Properties

- IUPAC Name: **4-(4-nitrophenyl)-1,3-thiazol-2-amine**
- CAS Number: 2104-09-8

- Molecular Formula: $C_9H_7N_3O_2S$
- Molecular Weight: 221.24 g/mol

Solubility Data

The following table summarizes the qualitative solubility information for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**, inferred from its use in chemical synthesis and purification processes.

Solvent System	Solubility Type	Context/Observation
Rectified Spirit	Qualitative	Used as a recrystallization solvent, indicating solubility at elevated temperatures and lower solubility at room temperature.
Ethanol-DMF mixture	Qualitative	Employed for the crystallization of the crude product, suggesting good solubility in this solvent blend.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound such as **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**. The shake-flask method is a widely accepted and reliable technique for this purpose.^[1]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium.^[2] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method.^[1]

Materials and Equipment

- **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** (solid)

- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (e.g., $0.22\ \mu\text{m}$)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure: Shake-Flask Method

- Preparation: Add an excess amount of crystalline **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** to several vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Add a precise volume of the selected solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., $25\ ^\circ\text{C}$ or $37\ ^\circ\text{C}$). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.^[2]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.^[3]
- Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.^[4]
- Quantification: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of the diluted solution.

Analytical Quantification Methods

- Pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish.[\[5\]](#)
- Evaporate the solvent gently using a water bath or a hot air oven at a temperature below the compound's decomposition point.[\[6\]](#)
- Dry the dish containing the residue to a constant weight in an oven.[\[5\]](#)[\[6\]](#)
- Calculate the mass of the dissolved solid and express the solubility in terms of mass per volume (e.g., mg/mL).[\[5\]](#)

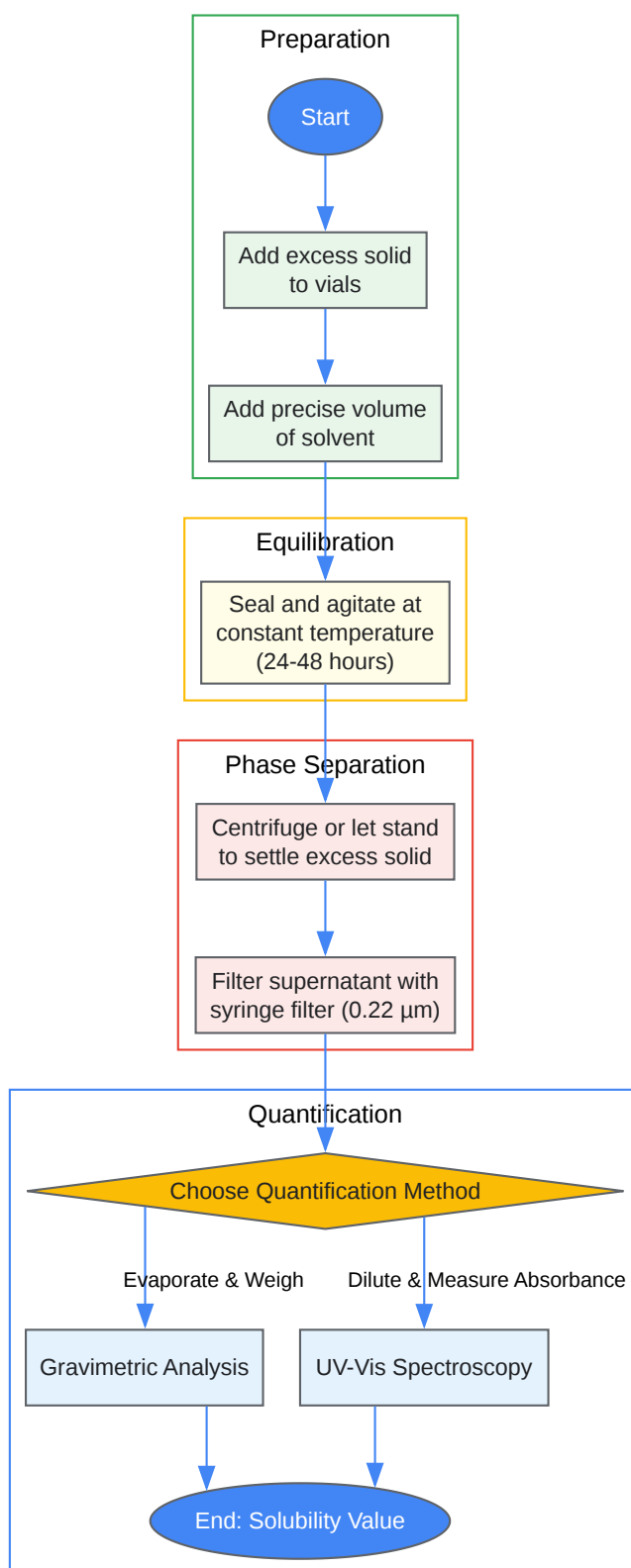
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range.

- Determine λ_{max} : Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_{max}).[\[4\]](#)
- Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the λ_{max} and plot absorbance versus concentration to create a calibration curve.[\[7\]](#)
- Analyze Sample: Measure the absorbance of the diluted saturated solution at the λ_{max} .
- Calculate Concentration: Determine the concentration of the diluted solution using the calibration curve and then calculate the original concentration of the saturated solution.[\[7\]](#)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.



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Caption: Experimental workflow for solubility determination via the shake-flask method.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and compound characteristics.

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